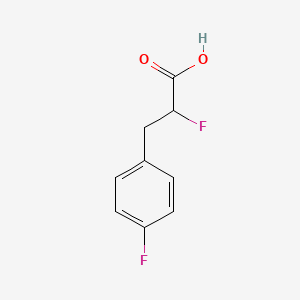

2-Fluoro-3-(4-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality 2-Fluoro-3-(4-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(4-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-fluoro-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEJCJIDLWVHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Biochimique

Biochemical Properties

2-Fluoro-3-(4-fluorophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may be involved in the synthesis of 2-oxopiperazine guanidine analogs. The interactions between 2-Fluoro-3-(4-fluorophenyl)propanoic acid and these biomolecules can influence the activity and stability of the enzymes, potentially leading to changes in metabolic pathways and cellular functions.

Cellular Effects

2-Fluoro-3-(4-fluorophenyl)propanoic acid has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to alterations in cell growth, differentiation, and apoptosis. Additionally, 2-Fluoro-3-(4-fluorophenyl)propanoic acid may affect the expression of specific genes involved in metabolic pathways, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of 2-Fluoro-3-(4-fluorophenyl)propanoic acid involves its interactions with various biomolecules. It can bind to specific enzymes, leading to either inhibition or activation of their activity. These binding interactions can result in changes in gene expression and alterations in metabolic pathways. For example, the compound may inhibit certain enzymes involved in fatty acid metabolism, leading to a decrease in the production of specific metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3-(4-fluorophenyl)propanoic acid can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Fluoro-3-(4-fluorophenyl)propanoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular functions, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-(4-fluorophenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of 2-Fluoro-3-(4-fluorophenyl)propanoic acid may result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

2-Fluoro-3-(4-fluorophenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in fatty acid metabolism and other biochemical processes. The compound’s presence can affect metabolic flux and alter the levels of specific metabolites. For example, 2-Fluoro-3-(4-fluorophenyl)propanoic acid may inhibit enzymes involved in the β-oxidation of fatty acids, leading to an accumulation of fatty acid intermediates.

Transport and Distribution

The transport and distribution of 2-Fluoro-3-(4-fluorophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 2-Fluoro-3-(4-fluorophenyl)propanoic acid may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

2-Fluoro-3-(4-fluorophenyl)propanoic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Fluoro-3-(4-fluorophenyl)propanoic acid may localize to the mitochondria, where it can influence mitochondrial function and metabolic processes.

Activité Biologique

2-Fluoro-3-(4-fluorophenyl)propanoic acid is a fluorinated derivative of propanoic acid that has garnered attention for its potential biological activities. This compound is structurally related to various non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its interactions with biological systems, including enzyme inhibition and anticancer properties. This article reviews the biological activity of 2-Fluoro-3-(4-fluorophenyl)propanoic acid, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-3-(4-fluorophenyl)propanoic acid is C10H10F2O2. The presence of fluorine atoms in its structure significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are critical for drug-like characteristics.

The biological activity of 2-Fluoro-3-(4-fluorophenyl)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms can modify the electronic properties of the compound, potentially increasing its binding affinity to target proteins. This interaction may lead to modulation of various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs, reducing the production of pro-inflammatory prostaglandins.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Antiproliferative Effects

Research has demonstrated that 2-Fluoro-3-(4-fluorophenyl)propanoic acid exhibits significant antiproliferative effects against various cancer cell lines. A notable study evaluated its efficacy against HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 µM to 25 µM across different cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10 | Significant inhibition |

| HepG2 | 15 | Moderate inhibition |

| MCF-7 | 25 | Lower inhibition |

Enzyme Interaction Studies

The interaction of 2-Fluoro-3-(4-fluorophenyl)propanoic acid with COX enzymes was investigated using in vitro assays. The compound exhibited competitive inhibition with an IC50 value of approximately 5 µM. This suggests that it may serve as a potential anti-inflammatory agent by blocking the enzymatic activity responsible for prostaglandin synthesis.

Case Studies

- Anti-inflammatory Activity : A study conducted on animal models demonstrated that administration of 2-Fluoro-3-(4-fluorophenyl)propanoic acid resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory drug.

- Cancer Treatment : In xenograft models, treatment with the compound led to a reduction in tumor size when administered alongside standard chemotherapy agents. This synergistic effect highlights the potential for combination therapies in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.